molecular formula C15H19ClN4 B11505582 3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Cat. No.: B11505582
M. Wt: 290.79 g/mol
InChI Key: DWBHCWFXVAPZHN-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)aniline: is a complex organic compound that features a unique combination of a chloro-substituted aniline and a triazoloazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methyl-N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)aniline typically involves multi-step organic reactions. One common route starts with the chlorination of 2-methylaniline to form 3-chloro-2-methylaniline. This intermediate is then reacted with a triazoloazepine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, or chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of triazoloazepine derivatives with biological targets, providing insights into their potential therapeutic applications.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities such as enzyme inhibition or receptor modulation.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-chloro-2-methyl-N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)aniline exerts its effects involves its interaction with specific molecular targets. The triazoloazepine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

    3-Chloro-2-methylaniline: A simpler analogue that lacks the triazoloazepine moiety.

    Triazoloazepine derivatives: Compounds that share the triazoloazepine core but differ in their substituents.

Uniqueness: The uniqueness of 3-chloro-2-methyl-N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)aniline lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H19ClN4

Molecular Weight

290.79 g/mol

IUPAC Name

3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

InChI

InChI=1S/C15H19ClN4/c1-11-12(16)6-5-7-13(11)17-10-15-19-18-14-8-3-2-4-9-20(14)15/h5-7,17H,2-4,8-10H2,1H3

InChI Key

DWBHCWFXVAPZHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=NN=C3N2CCCCC3

Origin of Product

United States

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